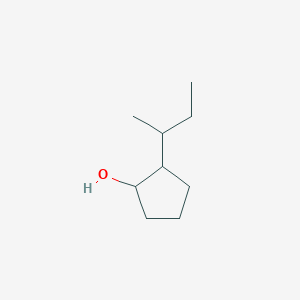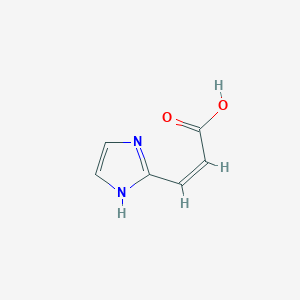
(4-(Pyrrolidin-1-yl)thiophen-2-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(Pyrrolidin-1-yl)thiophen-2-yl)boronic acid: is an organoboron compound that has garnered interest in various fields of scientific research. This compound features a boronic acid group attached to a thiophene ring, which is further substituted with a pyrrolidine moiety. The unique structure of this compound makes it a valuable reagent in organic synthesis, particularly in cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-(Pyrrolidin-1-yl)thiophen-2-yl)boronic acid typically involves the reaction of 4-bromo-2-thiophenylboronic acid with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like tetrahydrofuran. The mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions: (4-(Pyrrolidin-1-yl)thiophen-2-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form corresponding boranes.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, while the pyrrolidine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution; alkyl halides for nucleophilic substitution.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Halogenated thiophenes or alkylated pyrrolidines.
Scientific Research Applications
Chemistry: (4-(Pyrrolidin-1-yl)thiophen-2-yl)boronic acid is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This makes it a valuable reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: Its boronic acid group can interact with biological molecules, making it a candidate for enzyme inhibition studies and as a building block for bioactive compounds .
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as polymers and electronic components. Its ability to form stable bonds with other molecules makes it useful in creating materials with specific properties .
Mechanism of Action
The mechanism of action of (4-(Pyrrolidin-1-yl)thiophen-2-yl)boronic acid involves its ability to form covalent bonds with target molecules. The boronic acid group can interact with hydroxyl or amino groups in biological molecules, leading to the formation of stable complexes. This interaction can inhibit the activity of enzymes or alter the function of proteins, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Thiophene-2-boronic acid: Similar structure but lacks the pyrrolidine moiety.
Pyrrolidine-2-boronic acid: Contains the pyrrolidine moiety but lacks the thiophene ring.
Phenylboronic acid: Contains a phenyl ring instead of a thiophene ring.
Uniqueness: (4-(Pyrrolidin-1-yl)thiophen-2-yl)boronic acid is unique due to the combination of the thiophene ring and pyrrolidine moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C8H12BNO2S |
|---|---|
Molecular Weight |
197.07 g/mol |
IUPAC Name |
(4-pyrrolidin-1-ylthiophen-2-yl)boronic acid |
InChI |
InChI=1S/C8H12BNO2S/c11-9(12)8-5-7(6-13-8)10-3-1-2-4-10/h5-6,11-12H,1-4H2 |
InChI Key |
ZDKAGQBENSXFBL-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CS1)N2CCCC2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


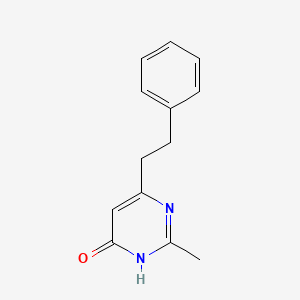
![Bicyclo[2.2.2]oct-5-en-2-ol](/img/structure/B13342057.png)
![2-(2-(tert-Butoxycarbonyl)-2-azaspiro[5.5]undecan-9-yl)acetic acid](/img/structure/B13342058.png)
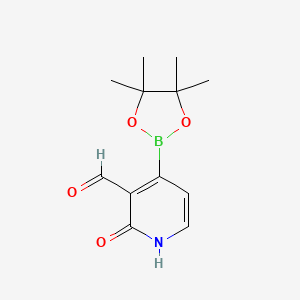
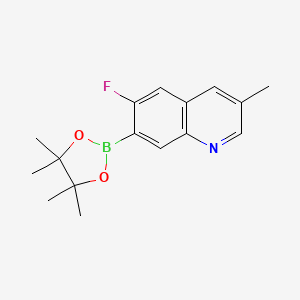



![(S)-2-(Cyclohexylmethyl)-2,7-diazaspiro[4.4]nonan-3-one](/img/structure/B13342099.png)

